4-Cyclobutyloxyazepane

Beschreibung

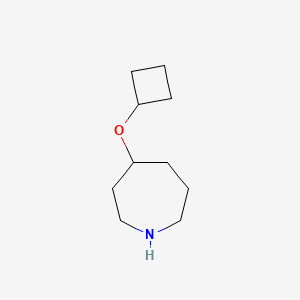

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-cyclobutyloxyazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-3-9(4-1)12-10-5-2-7-11-8-6-10/h9-11H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRVDDPGOVAREQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2CCCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 4-Cyclobutyloxyazepane, distinct signals are expected for the protons on the azepane ring, the cyclobutoxy group, and the N-H proton.

The chemical shifts (δ) are influenced by the electron density around the proton. Protons adjacent to the nitrogen atom and the ether oxygen are expected to be deshielded and thus appear at a lower field (higher ppm value). The splitting of signals (multiplicity) is governed by the number of neighboring protons (n+1 rule).

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| N-H | 1.5 - 2.5 | Broad singlet | Chemical shift is concentration and solvent dependent. |

| H-4 (azepane) | 3.5 - 4.0 | Multiplet | Deshielded by the adjacent oxygen atom. |

| H-1' (cyclobutoxy) | 4.0 - 4.5 | Multiplet | Deshielded by the ether linkage. |

| H-2, H-7 (azepane) | 2.8 - 3.2 | Multiplet | Adjacent to the nitrogen atom. |

| H-3, H-5, H-6 (azepane) | 1.5 - 2.0 | Multiplet | Overlapping signals are expected in this region. |

| H-2', H-4' (cyclobutoxy) | 2.0 - 2.5 | Multiplet | |

| H-3' (cyclobutoxy) | 1.6 - 2.1 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. nih.gov Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. Carbons bonded to electronegative atoms like nitrogen and oxygen will be deshielded.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-4 (azepane) | 75 - 85 |

| C-1' (cyclobutoxy) | 70 - 80 |

| C-2, C-7 (azepane) | 45 - 55 |

| C-3, C-6 (azepane) | 25 - 35 |

| C-5 (azepane) | 20 - 30 |

| C-2', C-4' (cyclobutoxy) | 30 - 40 |

| C-3' (cyclobutoxy) | 10 - 20 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. creative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. creative-biostructure.com For this compound, cross-peaks would be expected between H-4 and its neighbors (H-3 and H-5), and between the protons on the cyclobutoxy ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. creative-biostructure.com It allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. For instance, the proton signal at ~3.7 ppm (H-4) would show a correlation to the carbon signal at ~80 ppm (C-4).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over 2-3 bonds). slideshare.net This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, a correlation between the H-1' proton of the cyclobutoxy group and the C-4 carbon of the azepane ring would confirm the position of the ether linkage.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. spectrabase.com It provides information about the molecular weight and, through fragmentation analysis, the structure of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of a molecule. chromatographyonline.com For this compound (C₁₀H₁₉NO), the expected exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm, to confirm the molecular formula.

Predicted HRMS Data for this compound:

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₀H₂₀NO⁺ | 170.1539 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. nih.gov The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation would likely occur at the C-O ether bond and within the azepane ring.

Common fragmentation pathways for ethers include cleavage of the C-O bond and α-cleavage adjacent to the oxygen. youtube.com For cyclic amines like azepane, ring opening and fragmentation initiated by the nitrogen atom are characteristic. nih.gov

Predicted Key MS/MS Fragments for this compound ([M+H]⁺ = 170.15):

| Predicted m/z | Proposed Fragment Structure/Loss |

| 114.10 | Loss of cyclobutene (B1205218) (C₄H₆) from the ether side chain |

| 100.11 | Fragment corresponding to the protonated azepan-4-ol (B112581) moiety |

| 83.09 | Loss of the cyclobutyloxy group |

| 71.07 | Fragment from the cyclobutoxy group |

| 56.06 | Characteristic fragment from the azepane ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. researchgate.net By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, a unique spectral fingerprint of the compound is obtained. researchgate.netvscht.cz For this compound, the IR spectrum is characterized by the presence of specific absorption bands corresponding to its secondary amine, ether linkage, and saturated hydrocarbon framework.

The key functional groups in this compound are the N-H group of the azepane ring and the C-O-C group of the cyclobutyl ether. The N-H stretching vibration of a secondary amine typically appears as a single, sharp band of weak to medium intensity. libretexts.orgspectroscopyonline.com The C-N stretching vibrations for aliphatic amines are also characteristic. libretexts.orgspcmc.ac.in The ether functional group is identified by its strong C-O-C asymmetric stretching vibration. spcmc.ac.inspectroscopyonline.com The spectrum will also be populated by absorptions from the C-H bonds of the cyclobutyl and azepane rings.

A summary of the expected characteristic IR absorption bands for this compound is presented below.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3320–3280 | Secondary Amine (Azepane) | N-H Stretch | Weak to Medium, Sharp |

| 2960–2850 | Alkane (Cyclobutyl, Azepane) | C-H Stretch | Strong |

| 1470–1450 | Alkane (CH₂) | C-H Bend (Scissoring) | Medium |

| 1250–1020 | Aliphatic Amine | C-N Stretch | Medium to Weak |

| 1150–1085 | Aliphatic Ether | C-O-C Asymmetric Stretch | Strong |

This table presents predicted data based on characteristic functional group absorption ranges.

Chiroptical Spectroscopic Methods for Stereochemical Analysis (e.g., Circular Dichroism)

Chiroptical spectroscopic methods, particularly circular dichroism (CD), are instrumental in the stereochemical analysis of chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. ull.es An achiral molecule will not produce a CD signal. For a chiral molecule like this compound (assuming it is a single enantiomer), CD spectroscopy can provide crucial information about its absolute configuration.

However, the application of electronic circular dichroism (ECD) to molecules like this compound presents challenges. ECD signals are strongest for molecules with chromophores that absorb in the UV-Vis range. ull.es As established, this compound lacks strong chromophores, a phenomenon sometimes referred to as cryptochirality. unipi.it This means that any ECD signals are likely to be very weak and may occur at wavelengths difficult to measure with standard instrumentation.

To overcome this, several strategies can be employed. One approach is chemical derivatization, where a chromophoric group is attached to the molecule to induce a measurable CD signal. rsc.orgacs.org Another powerful, albeit more specialized, technique is Vibrational Circular Dichroism (VCD). VCD measures the differential absorption of circularly polarized infrared light associated with molecular vibrations. psu.edu Since all chiral molecules have chiral vibrations, VCD can be used to determine the absolute configuration of molecules that are transparent in the UV-Vis region, without the need for derivatization. unipi.itacs.org The experimental VCD spectrum can be compared with spectra predicted by quantum chemical calculations to assign the absolute configuration. acs.org Therefore, while challenging, chiroptical methods, particularly VCD, offer a viable pathway for the complete stereochemical elucidation of this compound.

Computational and Theoretical Chemistry of this compound: A Review of Current Research

Extensive searches of publicly available scientific literature and chemical databases have revealed a significant gap in the computational and theoretical chemistry research concerning the compound This compound . At present, there are no specific scholarly articles or datasets detailing quantum chemical calculations, molecular modeling, or simulation studies for this particular molecule.

This lack of available information prevents a detailed analysis based on the requested outline, which includes specific computational methods such as Density Functional Theory (DFT), ab initio calculations, Frontier Molecular Orbital (FMO) analysis, conformational analysis, and Molecular Dynamics (MD) simulations.

While the principles of these computational techniques are well-established in the field of chemistry for characterizing novel compounds, their application to this compound has not been documented in accessible research. Therefore, it is not possible to provide data tables or detailed research findings on its electronic structure, reactivity, high-accuracy electronic properties, HOMO/LUMO energy gap, conformational energy landscapes, or structural flexibility.

Further research and publication in peer-reviewed scientific journals would be necessary to generate the specific data required for the comprehensive computational and theoretical analysis outlined.

Computational and Theoretical Chemistry Approaches to 4 Cyclobutyloxyazepane

Molecular Modeling and Simulation Studies

Molecular Mechanics (MM) and Force Field Development

Molecular mechanics (MM) methods offer a computational lens to view molecules as mechanically connected systems of atoms. uni-muenchen.de This "ball and spring" model simplifies complex quantum mechanical interactions into a more computationally tractable format, allowing for the analysis of large molecular systems. compchems.com The total potential energy of a molecule is calculated as the sum of various terms that account for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions. uni-muenchen.denih.gov

The parameters used in these energy calculations are defined by a specific force field . uni-muenchen.de Different force fields, such as AMBER or CHARMM, are developed and parameterized for specific classes of molecules, like proteins and nucleic acids. uni-muenchen.decompchems.com The development of a reliable and extensible molecular mechanics force field is crucial for accurate biomolecular simulations and computer-aided drug design. rsc.org Modern approaches to force field development are moving towards machine-learned models that can be trained on large quantum chemical datasets, offering a path to more accurate and systematically improvable force fields. rsc.orgnih.gov

For a molecule like 4-Cyclobutyloxyazepane, a suitable force field would need to be selected or developed to accurately model the conformational dynamics of the azepane ring and the flexibility of the cyclobutyloxy substituent. The development of such a force field would involve defining atom types for the unique chemical environments within the molecule and parameterizing the bonded and non-bonded interactions based on experimental data or high-level quantum mechanical calculations. uni-muenchen.decompchems.com

Table 1: Key Components of a Molecular Mechanics Force Field

| Interaction Term | Description | Typical Mathematical Form |

| Bond Stretching | Energy required to stretch or compress a bond from its equilibrium length. | Harmonic potential (Hooke's Law) |

| Angle Bending | Energy required to bend the angle between three connected atoms. | Harmonic potential |

| Torsional (Dihedral) Angle | Energy associated with the rotation around a central bond. | Periodic function (e.g., Fourier series) |

| Non-Bonded (van der Waals) | Short-range repulsive and long-range attractive forces between atoms. | Lennard-Jones potential |

| Non-Bonded (Electrostatic) | Coulombic interactions between atomic partial charges. | Coulomb's Law |

Ligand-Based and Structure-Based Computational Design Methodologies

In the absence of a known biological target for this compound, ligand-based drug design (LBDD) would be the primary computational approach. iaanalysis.comgardp.org LBDD relies on the knowledge of other molecules that are known to be active for a particular target. gardp.org By comparing the 3D shape, electrostatic properties, and pharmacophoric features of this compound with a set of known active ligands, it would be possible to hypothesize its potential biological activity. optibrium.com

Conversely, if a biological target for this compound were identified and its 3D structure determined (e.g., via X-ray crystallography or NMR), structure-based drug design (SBDD) methodologies could be employed. iaanalysis.comproteinstructures.comnih.gov SBDD involves docking the ligand (this compound) into the binding site of the target protein to predict its binding orientation and affinity. nih.gov This approach allows for the rational design of new analogs with improved potency and selectivity. proteinstructures.com The discovery of novel human chymase inhibitors through the optimization of a 1,4-diazepane-2,5-dione (B14664083) scaffold is an example of the successful application of SBDD. nih.gov

Table 2: Comparison of Ligand-Based and Structure-Based Design

| Methodology | Requirement | Application |

| Ligand-Based Drug Design (LBDD) | A set of known active and inactive molecules. | Used when the 3D structure of the target is unknown. |

| Structure-Based Drug Design (SBDD) | 3D structure of the biological target. | Used to understand ligand-target interactions and guide optimization. |

Quantitative Structure-Activity Relationship (QSAR) and QSPR Studies (Excluding Predictive Toxicity or Human Data)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.net These models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods to build a mathematical equation that relates these descriptors to the observed activity or property. nih.gov

For this compound, a QSAR study would require a dataset of structurally similar compounds with measured biological activity against a specific target. researchgate.netnih.gov The goal would be to develop a model that could predict the activity of new, unsynthesized analogs. Similarly, a QSPR study could be used to predict various physicochemical properties of this compound, such as its solubility or lipophilicity, based on its molecular structure. researchgate.net Both 2D and 3D QSAR models can be developed, with 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) providing insights into the 3D structural requirements for activity. scielo.br

Table 3: Common Molecular Descriptors Used in QSAR/QSPR Studies

| Descriptor Class | Examples | Information Encoded |

| Constitutional | Molecular Weight, Number of Rings | Basic molecular composition and topology. |

| Topological | Connectivity Indices, Shape Indices | Atomic connectivity and molecular shape. |

| Geometric | Molecular Surface Area, Molecular Volume | 3D aspects of the molecule. |

| Electronic | Dipole Moment, Partial Charges | Distribution of electrons within the molecule. |

| Hydrophobic | LogP | Lipophilicity and partitioning behavior. |

Preclinical Pharmacological Investigation and Mechanistic Insights

In Vitro Receptor Pharmacology and Binding Assays

In vitro receptor pharmacology seeks to understand how a compound interacts with specific protein receptors. Receptors are macromolecules, often on the cell surface or within the cytoplasm, that bind to molecules like drugs or hormones (ligands) to initiate a cellular response. msdmanuals.com

Characterization of Receptor Subtype Selectivity

Many receptors exist in multiple subtypes, which can have different tissue distributions and physiological roles. nih.gov Determining a compound's binding affinity for various receptor subtypes is crucial. A compound that is highly selective for a specific subtype (e.g., α4β2-nAChR over α3β4*-nAChR) is often desirable, as this can lead to a more targeted therapeutic effect and potentially fewer side effects. nih.gov Receptor subtype selectivity is typically assessed in binding assays using cells engineered to express a single receptor subtype. nih.gov

Ligand Binding Studies (e.g., Radioligand Binding, SPR)

Ligand binding studies are used to quantify the physical interaction between a compound and its target receptor, specifically its affinity (how tightly it binds) and kinetics (the rates of association and dissociation).

Radioligand Binding Assays: These assays use a radioactively labeled version of a ligand (a radioligand) to measure its binding to a receptor. sci-hub.seoncodesign-services.com In competition binding assays, various concentrations of an unlabeled test compound are used to displace the radioligand, allowing for the calculation of the test compound's affinity (expressed as Ki or IC50). sci-hub.seoncodesign-services.com Saturation binding assays involve incubating the receptor preparation with increasing concentrations of the radioligand to determine the receptor density (Bmax) and the radioligand's dissociation constant (Kd). researchgate.netpsu.edu

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to detect biomolecular interactions in real-time. nih.govbiosensingusa.comnicoyalife.com This allows for the direct measurement of the association (kon) and dissociation (koff) rate constants of the ligand-receptor interaction, from which the equilibrium dissociation constant (Kd) can be calculated. nih.govresearchgate.net

In Vitro Enzyme Interaction and Inhibition Studies

These studies assess whether a compound interacts with enzymes, which are proteins that catalyze biochemical reactions. This is important for identifying potential therapeutic effects or predicting drug-drug interactions if the enzyme is involved in drug metabolism (like cytochrome P450 enzymes). nih.gov

Determination of Enzyme Kinetics Parameters (Km, Vmax, kcat)

Enzyme kinetics describes the rate of an enzyme-catalyzed reaction.

Km (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.

Vmax (maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

kcat (turnover number): The number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated.

These parameters are determined by measuring the reaction rate at various substrate concentrations. The presence of an inhibitor can alter these parameters, providing insight into the mechanism of inhibition. nih.gov

Reversible and Irreversible Inhibition Mechanisms

Enzyme inhibitors can be classified based on whether they bind reversibly or irreversibly. aklectures.comyoutube.com

Reversible Inhibition: The inhibitor binds to the enzyme through non-covalent interactions and can readily dissociate. nih.govaatbio.com The enzyme's activity can be restored. aklectures.com There are several types:

Competitive: The inhibitor binds to the active site, competing with the substrate. aklectures.comaatbio.com

Non-competitive: The inhibitor binds to an allosteric site, changing the enzyme's conformation and reducing its efficiency, regardless of whether the substrate is bound. aklectures.comaatbio.com

Uncompetitive: The inhibitor binds only to the enzyme-substrate complex. aklectures.comresearchgate.net

Mixed: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. aklectures.com

Irreversible Inhibition: The inhibitor typically forms a stable, often covalent, bond with the enzyme, leading to permanent inactivation. sigmaaldrich.comlibretexts.orgpearson.com In some cases, these are "suicide inhibitors" that are converted to a reactive form by the enzyme's own catalytic mechanism. sigmaaldrich.compearson.com

Competitive, Non-Competitive, and Uncompetitive Inhibition

There is no publicly available information on whether 4-Cyclobutyloxyazepane acts as a competitive, non-competitive, or uncompetitive inhibitor of any specific enzyme or receptor. Enzyme kinetic studies, which are essential for determining the mode of inhibition, have not been published or made accessible. Such studies would typically involve measuring the rate of an enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor. The resulting data, often visualized using Lineweaver-Burk or Michaelis-Menten plots, would reveal whether the inhibitor binds to the active site of the enzyme, to the enzyme-substrate complex, or to both, thereby distinguishing between competitive, uncompetitive, and non-competitive inhibition, respectively.

Cellular Pathway Modulation and Mechanistic Investigations (In Vitro)

Information regarding the effects of this compound on cellular pathways is not available in the public domain.

No target engagement studies for this compound have been publicly disclosed. Techniques such as cellular thermal shift assays (CETSA), drug affinity responsive target stabilization (DARTS), or the use of radiolabeled or fluorescently-tagged analogs of the compound are necessary to confirm direct binding to a cellular target. Without such data, the specific protein or proteins that this compound may interact with remain unknown.

Given the lack of information on the primary target of this compound, no analysis of its effects on downstream signaling pathways can be conducted. Investigating downstream effects typically involves techniques like Western blotting, reporter gene assays, or transcriptomic and proteomic profiling to observe changes in the phosphorylation status or expression levels of proteins within a signaling cascade following compound treatment.

Structure-Activity Relationship (SAR) Derivation for this compound and Analogues

A structure-activity relationship (SAR) analysis for this compound and its analogs is not possible without biological activity data. SAR studies involve synthesizing and testing a series of structurally related compounds to understand how specific chemical modifications influence their biological activity. This process is fundamental in medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. The absence of any biological data for this compound or any of its structural analogs prevents the derivation of any SAR insights.

Metabolism and Pharmacokinetics Pk in Preclinical Models

In Vitro Metabolic Stability and Metabolite Identification

In vitro assays are instrumental in the early assessment of a compound's metabolic stability and in identifying the primary routes of metabolic transformation. researchgate.net These studies typically employ liver-derived systems, such as microsomes and hepatocytes, which contain the key enzymes responsible for drug metabolism. pharmafocusasia.com

At present, specific experimental data detailing the metabolic profiling of 4-Cyclobutyloxyazepane in non-human liver microsomes and hepatocytes is not publicly available. Generally, such studies involve incubating the compound with these liver preparations and monitoring its disappearance over time to determine its intrinsic clearance. bioivt.com The resulting data would be presented in a format similar to the hypothetical table below, which illustrates the type of information generated from these experiments across various preclinical species.

Hypothetical In Vitro Metabolic Stability of this compound

| Species | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Mouse | Liver Microsomes | Data not available | Data not available |

| Rat | Liver Microsomes | Data not available | Data not available |

| Dog | Liver Microsomes | Data not available | Data not available |

| Monkey | Liver Microsomes | Data not available | Data not available |

| Mouse | Hepatocytes | Data not available | Data not available |

| Rat | Hepatocytes | Data not available | Data not available |

| Dog | Hepatocytes | Data not available | Data not available |

The biotransformation of drug molecules typically occurs in two phases. Phase I reactions, often oxidative, introduce or expose functional groups, while Phase II reactions involve conjugation of these groups to increase water solubility and facilitate excretion. nih.gov

Specific Phase I and Phase II metabolites of this compound have not yet been publicly documented. It is anticipated that future studies will utilize techniques like high-resolution mass spectrometry to identify the chemical structures of these metabolites. researchgate.net Common Phase I metabolic pathways for similar compounds could include hydroxylation of the cyclobutyl or azepane rings, or O-dealkylation of the cyclobutyloxy moiety. Subsequent Phase II conjugation reactions might involve glucuronidation or sulfation of any newly formed hydroxyl groups.

The cytochrome P450 (CYP) superfamily of enzymes is a primary driver of Phase I metabolism for a vast number of drugs. openanesthesia.org Identifying the specific CYP isoforms responsible for a compound's metabolism is critical for predicting potential drug-drug interactions. nih.gov Similarly, UDP-glucuronosyltransferases (UGTs) are key enzymes in Phase II glucuronidation reactions. nih.gov

Currently, there is no specific information available identifying the particular CYP or UGT enzymes involved in the metabolism of this compound. Future research would likely involve reaction phenotyping studies using a panel of recombinant human CYP enzymes to pinpoint the key contributors to its oxidative metabolism.

In Vivo Pharmacokinetic Disposition in Animal Models (Non-human)

Following in vitro characterization, the pharmacokinetic properties of a compound are assessed in living animal models to understand its behavior in a whole-organism context. allucent.com These studies provide essential data on the absorption, distribution, and elimination of the compound and its metabolites.

Detailed in vivo studies on the absorption and distribution of this compound in preclinical species have not been published. Such studies would typically measure the concentration of the compound in plasma and various tissues over time after administration. The data would be used to calculate key pharmacokinetic parameters, as shown in the hypothetical table below.

Hypothetical Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value |

|---|---|

| Maximum Plasma Concentration (Cmax) | Data not available |

| Time to Maximum Plasma Concentration (Tmax) | Data not available |

| Area Under the Curve (AUC) | Data not available |

| Volume of Distribution (Vd) | Data not available |

| Clearance (CL) | Data not available |

| Elimination Half-life (t½) | Data not available |

The routes by which this compound and its metabolites are eliminated from the body are currently undefined. Excretion studies in animal models would involve the collection of urine, bile, and feces to quantify the proportion of the administered dose eliminated through each pathway. This information is vital for a complete understanding of the compound's disposition.

Metabolite Profiling and Identification in Biological Matrices (e.g., plasma, urine, feces from animals)

There is no available research that identifies the metabolites of this compound in preclinical species. Studies that would typically involve the administration of the compound to animal models followed by the analysis of biological samples to identify and quantify metabolites have not been published. Consequently, no data tables on the metabolic profile of this compound can be constructed.

In Vitro and In Vivo Correlation of Metabolic Fate (Non-human)

Similarly, the scientific literature lacks any studies that establish a correlation between the in vitro and in vivo metabolic fate of this compound in non-human subjects. Such research is crucial for validating in vitro models as predictive tools for in vivo pharmacokinetics. Without these foundational studies, no meaningful discussion or data presentation on this topic is possible for this specific compound.

Future Research Directions and Translational Perspectives Purely Academic Focus

Development of Advanced Synthetic Methodologies for Azepane Scaffolds

The synthesis of the azepane ring is a persistent challenge for organic chemists, with primary strategies including ring-closing reactions, ring-expansion of existing cyclic compounds, and multi-step sequences. researchgate.net While established methods like the Beckmann rearrangement of functionalized piperidones and ring-closing metathesis exist, they can be limited by high step counts, which hampers the creation of highly substituted derivatives. manchester.ac.uk

Future academic research is geared towards developing more efficient and versatile synthetic routes. A promising direction is the photochemical dearomative skeletal editing of nitroarenes. manchester.ac.uk This method uses blue light to transform a six-membered benzene (B151609) ring into a seven-membered azepane framework in just two steps, offering streamlined access to poly-functionalized systems that are difficult to produce otherwise. manchester.ac.uk Another innovative approach is the intermolecular hetero-[5+2] cycloaddition between oxidopyrylium ylides and cyclic imines, which provides rapid access to highly substituted azepanes with excellent control over stereochemistry. researchgate.net

Chemoenzymatic strategies are also emerging as a powerful tool. bohrium.com These methods combine the enantioselectivity of biocatalysts, such as imine reductases, with stereospecific chemical rearrangements to produce functionalized azepanes with high enantiomeric purity. bohrium.com Overcoming the instability of the seven-membered imine starting material in aqueous media remains a key challenge that, if solved, could significantly advance this methodology. bohrium.com

Table 1: Comparison of Synthetic Methodologies for Azepane Scaffolds

| Methodology | Advantages | Disadvantages | Key Research Focus |

| Traditional Cyclization (e.g., Beckmann Rearrangement) | Well-established for certain substrates. manchester.ac.uk | High step count, limited functional group tolerance. manchester.ac.uk | Improving efficiency and substrate scope. |

| Photochemical Skeletal Editing | Few steps, access to complex substitution patterns. manchester.ac.uk | Requires specialized photochemical equipment. | Broadening the range of compatible nitroarenes. |

| Hetero-[5+2] Cycloaddition | Rapid access to highly substituted azepanes, stereocontrol. researchgate.net | May require specific precursor synthesis. | Exploring new ylide and imine combinations. |

| Chemoenzymatic Synthesis | High enantioselectivity, access to chiral amines. bohrium.com | Substrate instability in aqueous solutions. bohrium.com | Developing more robust biocatalysts and reaction conditions. |

| Solid-Phase Synthesis | Amenable to combinatorial chemistry and library generation. nih.gov | Can require specialized linkers and resins. | Expanding the diversity of building blocks for library synthesis. nih.gov |

Exploration of Novel Biological Targets for Azepane Derivatives

Azepane-based compounds have a rich history of biological activity, with derivatives showing promise as anticancer, antimicrobial, anti-Alzheimer's, and anticonvulsant agents. nih.govresearchgate.net The structural versatility of the azepane scaffold allows it to interact with a wide range of biological targets. nih.gov For instance, different derivatives have been identified as inhibitors of protein kinase B (PKB/Akt), carbonic anhydrase IX, and histone deacetylase 6 (HDAC6), all of which are significant targets in cancer and other diseases. acs.orgresearcher.lifeacs.org

Future academic exploration will focus on identifying novel, less-explored biological targets for azepane derivatives like 4-Cyclobutyloxyazepane. The azepane ring can serve as a rigid, non-planar scaffold to arrange functional groups in specific three-dimensional orientations, making it suitable for targeting complex protein-protein interactions or specific RNA folds. nih.gov The development of 1,3-diazepane (B8140357) scaffolds, for example, has been pursued for their potential to bind to bacterial ribosomal RNA, mimicking the action of natural product antibiotics. nih.gov

Furthermore, research into lupane-type triterpenoids incorporating an azepane moiety has shown potent activity against both drug-susceptible and resistant strains of M. tuberculosis, suggesting that azepanes could be key to overcoming antimicrobial resistance. mdpi.com The exploration of azepane derivatives as inhibitors of central nervous system targets, such as trypsin in the hippocampus to control protease-activated receptor-generated seizures, represents another promising frontier. ajol.info

Application of Artificial Intelligence and Machine Learning in Optimizing this compound Analogues

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the optimization of lead compounds. preprints.org These computational tools can analyze vast datasets of chemical structures and biological activities to predict structure-activity relationships (SARs) and guide the design of novel analogues with improved properties. mdpi.com

For a compound like this compound, AI and ML models can be employed to explore the vast chemical space around its core structure. Generative models, such as deep neural networks and generative adversarial networks (GANs), can propose novel chemical scaffolds predicted to have high activity and desirable pharmacokinetic properties. preprints.orgnih.gov These in silico methods allow for the rapid screening of millions of virtual compounds, prioritizing the most promising candidates for synthesis and testing, which significantly reduces the time and cost of the drug development process. mdpi.com

Predictive models can also be trained to forecast absorption, distribution, metabolism, and excretion (ADME) properties, helping to identify potential liabilities early in the discovery process. ajol.info By integrating these predictions, researchers can design analogues of this compound that not only have high potency for their intended target but also possess the drug-like characteristics necessary for further development. ajol.infonih.gov

Table 2: Application of AI/ML in Azepane Analogue Optimization

| AI/ML Technique | Application in Drug Discovery | Potential for Azepane Analogues |

| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity based on chemical structure. mdpi.com | Optimize substituents on the azepane ring for enhanced target affinity. |

| Generative Adversarial Networks (GANs) | Designs novel molecules with desired properties. nih.gov | Generate new azepane-based scaffolds with unique 3D conformations. |

| Deep Neural Networks (DNNs) | Identifies complex patterns in large datasets. nih.gov | Predict polypharmacology and potential off-target effects. |

| Reinforcement Learning | Optimizes molecules toward multiple objectives simultaneously. preprints.org | Balance potency, selectivity, and ADME properties for lead candidates. |

Integration of Multi-Omics Data for Deeper Mechanistic Understanding (Preclinical)

To gain a comprehensive understanding of how azepane derivatives exert their biological effects, future preclinical research will increasingly rely on the integration of multi-omics data. nygen.io This systems-biology approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of a drug's mechanism of action at a molecular level. nygen.ionashbio.com

For an investigational compound like this compound, a multi-omics approach can reveal how it modulates cellular pathways, identify biomarkers for its activity, and uncover potential off-target effects before clinical trials. nygen.ionashbio.com For example, integrating transcriptomic and proteomic data can show how the compound alters gene expression and subsequent protein levels, highlighting the cellular pathways it dysregulates. nashbio.com Metabolomic profiling can then illuminate the downstream effects on biochemical networks. nashbio.com

This integrated analysis is crucial for validating drug targets and understanding the molecular basis of both efficacy and potential toxicity. mdpi.comresearchgate.net By combining various omics datasets, researchers can build comprehensive models of how azepane analogues function within a biological system, leading to more informed decisions in the drug discovery pipeline. mdpi.comdelta4.ai Spatial multi-omics techniques are also becoming transformative, providing contextual insights into how a compound acts within the heterogeneous environment of tissues, which is critical for validating mechanisms and understanding diverse responses. squarespace.comaacrjournals.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.